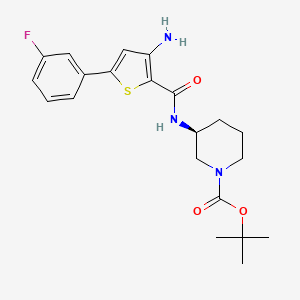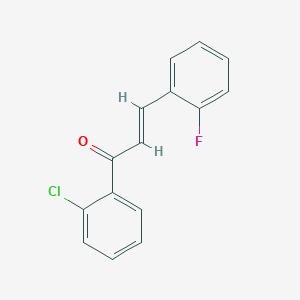
(r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline
Overview
Description
(R)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline, also known as RMDMA, is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific research fields. RMDMA is a chiral compound, meaning that it has two enantiomers, or optical isomers, that are mirror images of each other. RMDMA is a white powder that is soluble in water and alcohol, and has the molecular formula C9H15NO3.
Scientific Research Applications
(r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline has a wide range of applications in scientific research. It is used as a chiral ligand in asymmetric synthesis, as a catalyst in organic reactions, and as a reagent in the synthesis of various compounds. Additionally, (r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline has been studied as a potential inhibitor of enzymes such as cytochrome P450 and monoamine oxidase. Furthermore, (r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline has been studied as a potential drug for the treatment of neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
Mechanism of Action
The exact mechanism of action of (r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline is not yet known. However, it is believed that (r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline acts as a potent inhibitor of enzymes such as cytochrome P450 and monoamine oxidase. Additionally, (r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline has been shown to act as an agonist of certain neurotransmitters, such as dopamine and serotonin, which may be responsible for its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
(r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline has been shown to have a variety of biochemical and physiological effects. In laboratory studies, (r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline has been shown to inhibit the activity of enzymes such as cytochrome P450 and monoamine oxidase. Additionally, (r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline has been shown to act as an agonist of certain neurotransmitters, such as dopamine and serotonin, which may be responsible for its potential therapeutic effects in neurological disorders. Furthermore, (r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
(r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline has several advantages and limitations for lab experiments. One of the main advantages of using (r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline in lab experiments is that it is a chiral compound, meaning that it has two enantiomers, or optical isomers, that are mirror images of each other. This makes it useful for asymmetric synthesis and for the study of enantioselective reactions. Additionally, (r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline is relatively inexpensive and easy to synthesize. However, one of the main limitations of (r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline is that its exact mechanism of action is not yet known, which can make it difficult to study its effects in detail.
Future Directions
There are several potential future directions for research on (r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline. One potential direction is to further study its mechanism of action in order to better understand its potential therapeutic effects in neurological disorders. Additionally, further research could be conducted to explore the potential applications of (r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline in other scientific research fields, such as organic synthesis. Furthermore, research could be conducted to explore the potential side effects of (r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline and to develop methods to reduce or eliminate them. Finally, further research could be conducted to explore the potential uses of (r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline in industrial processes.
properties
IUPAC Name |
4-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2)15-8-11(16-12)7-14-10-5-3-9(13)4-6-10/h3-6,11H,7-8,13H2,1-2H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNPYZDGCREBGS-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COC2=CC=C(C=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)COC2=CC=C(C=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



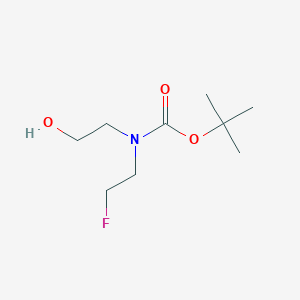
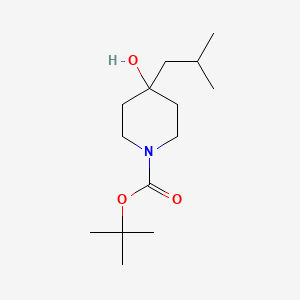
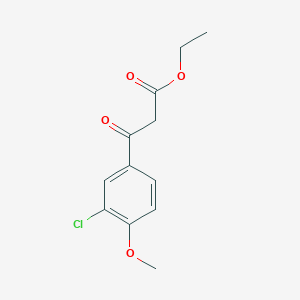
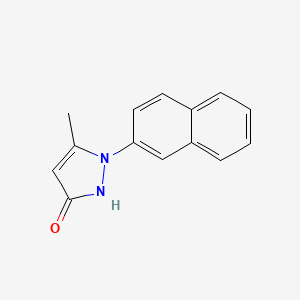
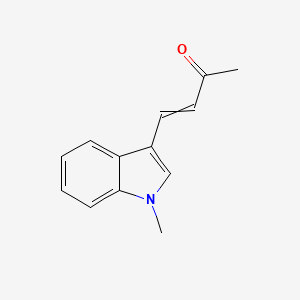
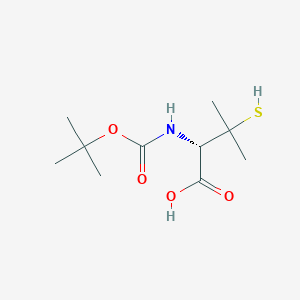
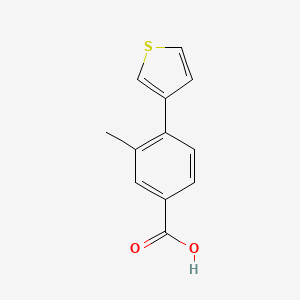

![2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane](/img/structure/B3089401.png)
![N-[(3-chlorophenyl)methyl]cyclopentanamine](/img/structure/B3089407.png)
